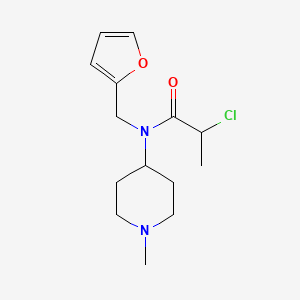
2-Chloro-N-(furan-2-ylmethyl)-N-(1-methylpiperidin-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(furan-2-ylmethyl)-N-(1-methylpiperidin-4-yl)propanamide, commonly known as Furamidine, is a novel antiprotozoal agent that has shown promising results in the treatment of various parasitic infections. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
Furamidine exerts its antiprotozoal activity by binding to the DNA of the parasites and inhibiting its replication. This results in the death of the parasites and the clearance of the infection. Furamidine has been found to have a unique mode of action, which is different from other antiprotozoal agents currently available.
Biochemical and Physiological Effects:
Furamidine has been shown to have minimal toxicity to human cells, with no significant adverse effects reported in clinical trials. However, it has been found to cause some hematological changes, such as a decrease in red blood cell count and hemoglobin levels. These effects are reversible and do not pose a significant risk to human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Furamidine has several advantages for use in scientific research. It is a potent and selective antiprotozoal agent that can be used to study the biology and pathogenesis of various parasitic infections. However, its use is limited by the availability of the compound, as it is not commercially available and must be synthesized in the laboratory.
Direcciones Futuras
There are several future directions for the research on Furamidine. One potential application is in the development of new antiprotozoal agents that are more effective and less toxic than current treatments. Another direction is in the study of the mechanism of action of Furamidine, which could lead to the discovery of new targets for antiprotozoal therapy. Additionally, the use of Furamidine in combination with other drugs could enhance its efficacy and reduce the risk of resistance development.
Métodos De Síntesis
The synthesis of Furamidine involves the reaction of furan-2-ylmethylamine with 1-methylpiperidin-4-ylamine in the presence of chloroacetyl chloride. The resulting product is then purified through column chromatography to obtain the final product in high yield and purity.
Aplicaciones Científicas De Investigación
Furamidine has been found to be effective against a wide range of protozoal infections, including Trypanosoma brucei, Leishmania donovani, and Plasmodium falciparum. These parasites are responsible for diseases such as African sleeping sickness, visceral leishmaniasis, and malaria, respectively. Furamidine has shown to have a high selectivity for these parasites, with minimal toxicity to human cells.
Propiedades
IUPAC Name |
2-chloro-N-(furan-2-ylmethyl)-N-(1-methylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2/c1-11(15)14(18)17(10-13-4-3-9-19-13)12-5-7-16(2)8-6-12/h3-4,9,11-12H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOODUNMMAFUFEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1=CC=CO1)C2CCN(CC2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(furan-2-yl)methyl]-N-(1-methylpiperidin-4-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide](/img/structure/B2573172.png)

![methyl 3-((2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2573177.png)
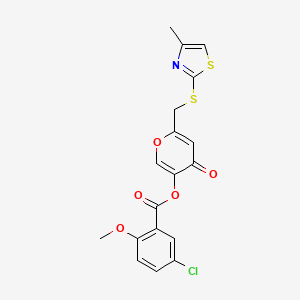
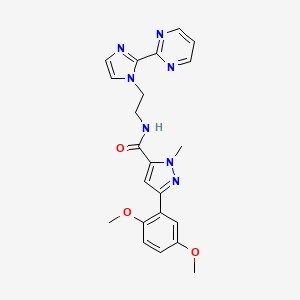
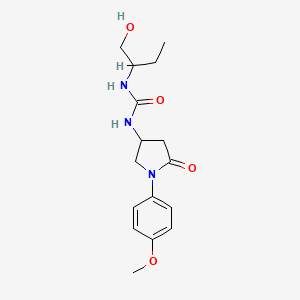
![3-Bromo-5,7-dimethyl-2-((4-(2-nitro-4-(trifluoromethyl)phenyl)piperazin-1-yl)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2573181.png)
![3-({[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl}amino)-4-methoxybenzamide](/img/structure/B2573183.png)
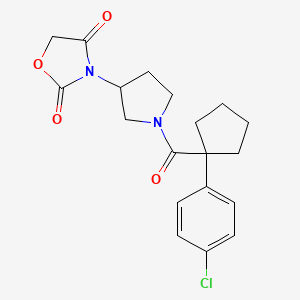
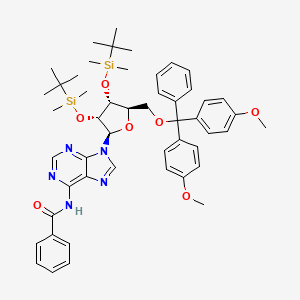
![N-(2-furylmethyl)-2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B2573186.png)
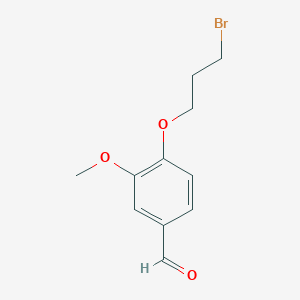
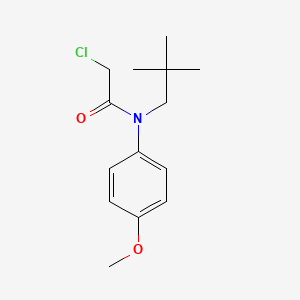
![2-Methyl-6-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2573195.png)